molecular formula C14H11FN2O3S B2721136 2-((4-fluorophenyl)thio)-N-(4-nitrophenyl)acetamide CAS No. 693795-95-8

2-((4-fluorophenyl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2721136
CAS RN: 693795-95-8
M. Wt: 306.31
InChI Key: KSFBFBLRFOLLBG-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(4-nitrophenyl)acetamide, commonly known as FNTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FNTA belongs to the class of thioamide compounds and has been studied for its pharmacological properties.

Scientific Research Applications

Photoreactions and Photostability

2-((4-fluorophenyl)thio)-N-(4-nitrophenyl)acetamide, related to flutamide's structure, undergoes distinct photoreactions depending on the solvent, shedding light on its photostability and potential photo-induced degradation pathways. In a study comparing flutamide photoreactions, it was found that different solvents lead to varied pathways, indicating the impact of environmental factors on the stability of such compounds (Watanabe, Fukuyoshi, & Oda, 2015).

Electrochemical Properties and Detection

The electrochemical behavior of flutamide, which shares a similar nitroaromatic moiety with 2-((4-fluorophenyl)thio)-N-(4-nitrophenyl)acetamide, has been studied to develop new analytical methodologies for its detection. This research provides insights into the electrochemical reducibility of nitroaromatic compounds, facilitating their quantitative determination in pharmaceutical forms. The ability to electrochemically reduce these compounds in various media opens new avenues for their detection and analysis (Álvarez-Lueje, Peña, Núñez-Vergara, & Squella, 1998).

Synthesis and Chemical Properties

The chemical synthesis and modification of nitrophenyl acetamide derivatives, closely related to 2-((4-fluorophenyl)thio)-N-(4-nitrophenyl)acetamide, have been explored for various applications, including the development of new pharmaceuticals and materials. Studies on the synthesis of thio analogues of nitrophenyl acetamides demonstrate the versatility of these compounds in chemical synthesis and their potential for creating novel chemical entities with significant biological activities (Chen & Withers, 2007).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3S/c15-10-1-7-13(8-2-10)21-9-14(18)16-11-3-5-12(6-4-11)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFBFBLRFOLLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(4-nitrophenyl)acetamide

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